molecular formula C18H22ClNO3 B564817 Ractopamine-d6 Ketone Hydrochloride CAS No. 1185012-24-1

Ractopamine-d6 Ketone Hydrochloride

Cat. No.: B564817
CAS No.: 1185012-24-1
M. Wt: 341.865
InChI Key: XDAJDAWSDWXQOQ-RUUVDYPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ractopamine-d6 Ketone Hydrochloride is a deuterated analog of Ractopamine, a β-adrenergic agonist. This compound is primarily used in scientific research as an intermediate for the synthesis of labeled Ractopamine . The deuterium labeling allows for more precise tracking and analysis in various experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ractopamine-d6 Ketone Hydrochloride can be synthesized through a microwave-assisted reductive amination protocol. This method involves the reaction of raspberry ketone and octopamine under mild conditions (50°C at 10 bar) using heterogeneous catalysts such as Pt/C and Rh/C . The microwave-assisted process significantly reduces the reaction time from 13 hours to just 3 hours, achieving high conversion and selectivity towards the desired product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of parahydroxyacetophenone and raspberry ketone as starting materials, which undergo a series of reactions to yield the final product . The production process is designed to be efficient, cost-effective, and scalable for industrial applications.

Chemical Reactions Analysis

Scientific Research Applications

Ractopamine-d6 Ketone Hydrochloride is extensively used in scientific research for the synthesis of labeled Ractopamine . Its applications span various fields, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to track the distribution and breakdown of Ractopamine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ractopamine.

    Industry: Applied in the development of new β-adrenergic agonists and related compounds

Mechanism of Action

Ractopamine-d6 Ketone Hydrochloride exerts its effects by acting on β-adrenergic receptors. These receptors are part of the adrenergic receptor family, which are G protein-coupled receptors involved in the regulation of various physiological processes. The activation of β-adrenergic receptors leads to increased cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). This cascade of events results in various physiological responses, including increased heart rate, muscle relaxation, and lipolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ractopamine-d6 Ketone Hydrochloride is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic data .

Properties

IUPAC Name

2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]-1-(4-hydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,19-21H,2-3,12H2,1H3;1H/i1D3,2D2,13D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAJDAWSDWXQOQ-RUUVDYPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.